molecular formula C13H14BrN3O3S B2635691 2-bromo-N-(1-cyanocyclobutyl)-N-methyl-5-sulfamoylbenzamide CAS No. 1427921-43-4

2-bromo-N-(1-cyanocyclobutyl)-N-methyl-5-sulfamoylbenzamide

Cat. No.: B2635691
CAS No.: 1427921-43-4
M. Wt: 372.24
InChI Key: ZDUWORBESMOMKN-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-cyanocyclobutyl)-N-methyl-5-sulfamoylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a cyanocyclobutyl group, a methyl group, and a sulfamoyl group attached to a benzamide core. Its unique structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-cyanocyclobutyl)-N-methyl-5-sulfamoylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzamide derivative, followed by the introduction of the cyanocyclobutyl group through a nucleophilic substitution reaction. The methylation and sulfamoylation steps are then carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1-cyanocyclobutyl)-N-methyl-5-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide, thiols, and amines, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-Bromo-N-(1-cyanocyclobutyl)-N-methyl-5-sulfamoylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and protein binding.

    Industry: Utilized in the development of advanced materials and chemical processes, contributing to innovations in fields such as materials science and catalysis.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-cyanocyclobutyl)-N-methyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide
  • 2-Bromo-N-(1-cyanocyclobutyl)acetamide
  • 2-Bromo-N-(1-cyanocyclobutyl)-4-methoxy-N-methylbenzamide

Uniqueness

Compared to similar compounds, 2-bromo-N-(1-cyanocyclobutyl)-N-methyl-5-sulfamoylbenzamide stands out due to the presence of the sulfamoyl group, which imparts unique chemical properties and reactivity

Properties

IUPAC Name

2-bromo-N-(1-cyanocyclobutyl)-N-methyl-5-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3S/c1-17(13(8-15)5-2-6-13)12(18)10-7-9(21(16,19)20)3-4-11(10)14/h3-4,7H,2,5-6H2,1H3,(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUWORBESMOMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Br)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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